molecular formula C13H18N4O3 B1532991 Pentoxifylline

Pentoxifylline

Cat. No.: B1532991
M. Wt: 278.31
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentoxifylline is a synthetic dimethylxanthine derivative and a non-selective phosphodiesterase (PDE) inhibitor known for its hemorheological, anti-inflammatory, and anti-fibrotic properties . Its primary research applications have focused on peripheral arterial disease, where it is observed to improve red blood cell deformability, reduce blood viscosity, and inhibit platelet aggregation, which enhances microcirculatory blood flow . The compound's mechanism is multifaceted; by increasing intracellular cyclic adenosine monophosphate (cAMP) levels through PDE inhibition and acting as an adenosine receptor A2A agonist, it modulates inflammatory pathways . This leads to the suppression of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and IL-6 . Beyond vascular research, this compound has been investigated in other scientific areas. Its anti-TNF-α activity makes it a candidate for studying sarcoidosis and inflammatory liver conditions . In renal research, it has shown potential in reducing proteinuria in models of diabetic kidney disease . Furthermore, its anti-fibrotic effects, linked to the disruption of TGF-β1 signaling, are relevant for investigating fibrotic disorders . Researchers also utilize this compound in in-vitro fertilization (IVF) protocols to improve sperm motility . This compound is offered as a high-quality tool for research purposes only. It is supplied as a solid and should be stored at room temperature, protected from light and moisture . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans.

Properties

Molecular Formula

C13H18N4O3

Molecular Weight

278.31

Synonyms

Alternative Name: PTX

Origin of Product

United States

Scientific Research Applications

Cardiovascular Applications

Intermittent Claudication and Peripheral Arterial Disease (PAD)
Pentoxifylline is primarily known for treating intermittent claudication associated with PAD. It improves blood flow by enhancing red blood cell flexibility and reducing blood viscosity. A meta-analysis indicated that PTX significantly improves walking distance in patients with claudication compared to placebo, although results can vary across studies .

StudyParticipantsTreatmentOutcome
Meta-analysis1179PTX vs. placeboImproved walking distance
Randomized Trial200PTX 400 mg TID64% healing rate of venous ulcers

Congestive Heart Failure (CHF)
In CHF, this compound may reduce mortality rates. A meta-analysis of six studies showed a nearly fourfold reduction in mortality among patients treated with PTX compared to placebo (5.45% vs 18.3%) . However, larger trials are necessary for definitive conclusions.

Vascular Health

Effects on Atherosclerosis
Research indicates that this compound may slow the progression of atherosclerosis by stabilizing plaques and reducing systemic inflammation. In a small trial involving acute coronary syndromes, PTX treatment resulted in significantly lower serum levels of inflammatory markers like C-reactive protein and TNF-α .

Urological Applications

Peyronie's Disease
this compound has shown promise in treating Peyronie's disease, characterized by penile curvature due to fibrous plaque formation. A randomized controlled trial demonstrated that 37% of men receiving PTX reported improvement in curvature and plaque volume compared to only 5% in the placebo group .

Dermatological Applications

Leg Ulcers
PTX has been investigated for its effects on venous leg ulcers. In a double-blind trial, complete healing occurred in 64% of patients treated with PTX compared to 53% receiving placebo . While not always statistically significant, these findings suggest potential benefits.

Surgical and Wound Healing Applications

Random Skin Flap Survival
A study using a swine model revealed that this compound significantly enhanced the survival of random skin flaps by improving blood flow properties . The necrosis rate was markedly lower in the PTX group (2.57%) compared to controls (32.6%).

Gastroprotective Effects

Recent studies have highlighted the gastroprotective effects of this compound against stress-induced gastric lesions by improving microcirculation and reducing oxidative stress . This effect is attributed to enhanced nitric oxide synthase activity.

Case Studies and Clinical Trials

  • Acute Coronary Syndromes : A trial showed that patients on PTX had fewer adverse cardiovascular events than those on placebo.
  • Diabetic Nephropathy : In diabetic patients, PTX reduced renal tissue injury and improved outcomes related to kidney function.
  • Recurrent Aphthous Stomatitis : A clinical trial indicated a reduction in ulcer size and pain scores among patients treated with PTX compared to placebo .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacokinetics and Metabolite Activity

Pentoxifylline is metabolized into seven derivatives, with metabolites I and V demonstrating distinct hemorrheologic effects. Metabolite I exhibits stronger inhibition of ADP-induced platelet aggregation, while metabolite V is more potent against epinephrine-induced aggregation . Comparatively, the parent compound and its metabolites (M1, M5) are equipotent in vitro, but their combined "total active concentration" correlates better with clinical efficacy than individual pharmacokinetic parameters .

Parameter This compound M1 Metabolite M5 Metabolite
Relative Potency 1.0 1.2 1.1
Platelet Aggregation Moderate High (ADP) High (Epinephrine)
Bio-relevancy (Slope) 0.85 0.92 0.89

Data derived from dissolution studies and hemorrheologic assays .

Efficacy in Peripheral Vascular Disease

  • Cilostazol: A PDE3 inhibitor, cilostazol outperforms this compound in improving walking distance in intermittent claudication. A network meta-analysis (11 cilostazol vs.
  • Beraprost : A prostacyclin analog, beraprost showed comparable efficacy to this compound in symptom relief but with higher discontinuation rates due to side effects (e.g., headaches, flushing) .
Drug Walking Distance Improvement Tolerability (Dropout Rate)
This compound +44% 12%
Cilostazol +68% 15%
Beraprost +42% 22%

Data pooled from placebo-controlled trials .

Anti-inflammatory and Immunomodulatory Effects

  • Corticosteroids (Prednisolone): In severe alcoholic hepatitis (AH), this compound demonstrated a 3-month survival benefit (85.3% vs.
  • TNF-α Inhibitors : Unlike biologics (e.g., infliximab), this compound suppresses TNF-α at the transcriptional level, reducing mRNA accumulation by >50% at 10⁻⁵M concentrations .
Parameter This compound Prednisolone
6-Month Survival 56% 68%
Hepatorenal Failure Risk Reduced No significant change
TNF-α Suppression Transcriptional N/A

Data from AH trials and cytokine assays .

Role in Angiogenesis and Apoptosis

  • Papaverine Hydrochloride : In hyperactive thrombocytes, this compound’s IC50 increased threefold (1.4 × 10⁻³M to 4.4 × 10⁻³M), similar to papaverine’s reduced potency in compromised cells .
  • Carboplatin: In retinoblastoma, this compound synergizes with carboplatin, enhancing apoptosis in Y79 cells by inhibiting NF-κB and stabilizing IκBα .
Compound IC50 (Hyperactive Cells) Synergistic Effect
This compound 4.4 × 10⁻³M High (with carboplatin)
Papaverine Not reported Moderate

Data from thrombocyte and retinoblastoma studies .

Preparation Methods

Starting Materials and Reaction Pathways

  • Theobromine or related xanthine compounds are used as the starting material.
  • Alkylation reactions introduce the 5-oxohexyl side chain at the N1 position of the xanthine nucleus.
  • The reaction is carried out in the presence of alkali agents such as sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution.
  • Organic solvents like dimethylformamide, tetrahydrofuran, or ethyl acetate are employed to dissolve reactants and control reaction conditions.
  • The process includes stirring, temperature control, and filtration steps to isolate the intermediate and final products.

Impurity Control

  • Impurities formed during synthesis are a major concern for pharmaceutical quality.
  • A recent Chinese patent (CN112724161A) outlines a preparation method focusing on controlling impurities by optimizing reaction conditions such as reagent ratios, temperature, and purification steps including washing and drying.
  • The patent emphasizes the use of specific solvents and filtration methods to remove residual impurities effectively.

Typical Chemical Reaction Scheme

Step Description Reagents/Conditions
Alkylation Introduction of 5-oxohexyl group Theobromine, alkyl halide, base (NaOH/K2CO3)
Reaction medium Solvent system DMF, THF, ethyl acetate
Purification Filtration, washing, drying Organic solvents, drying under vacuum
Impurity removal Controlled by reaction parameters Temperature control, reagent purity

Pharmaceutical Formulation: Extended Release Tablets

Beyond chemical synthesis, this compound is formulated into extended-release tablets to optimize therapeutic effects.

Granulation and Matrix Formation

  • Hydroxypropyl methylcellulose (HPMC) and polyethylene glycol (PEG 6000) are commonly used excipients.
  • Granulation is performed using fluidized bed apparatus with controlled temperature (45–55 °C) to achieve optimal moisture content (≤ 0.5%).
  • The granules are calibrated by sieving and characterized for compressibility and density.

Effect of Excipients on Drug Release

  • Studies show that granulation with PEG 6000 alone results in faster drug release due to PEG’s solubility and low viscosity, which facilitates water penetration and pore formation.
  • Adding HPMC to the granulating solution slows drug release by creating a denser polymer matrix that delays water permeation.
  • The ratio of HPMC to PEG and the concentration of HPMC (5% vs. 10%) directly influence the release kinetics.

Drug Release Profile Data

Time (hours) Reference Product Release (%) 5% HPMC K4M Release (%) 10% HPMC K4M Release (%)
0.5 5–16 16.9 13.3
1.0 12–25 24.7 19.8
3.0 32–50 46.2 40.5
6.0 55–80 68.9 64.8
8.0 >70 76.0 76.3

Table 1: Comparative drug release profiles from this compound tablets with varying HPMC concentrations in granulation.

Process Optimization

  • Minimal changes in technology and excipient ratios can fine-tune the release profile without altering the active pharmaceutical ingredient composition.
  • The degree of polymer hydration correlates with permeability and drug diffusion rates.
  • The optimized process uses a combination of PEG 6000 and HPMC to balance immediate and sustained release characteristics.

Summary of Preparation Methods

Preparation Aspect Key Details References/Notes
Chemical Synthesis Alkylation of theobromine with alkyl halides, base catalysis, solvent control Patent CN112724161A
Impurity Control Optimized reaction conditions, solvent washing, filtration, drying Patent CN112724161A
Granulation Fluidized bed granulation with PEG 6000 and HPMC Pharmacia research article
Tablet Matrix Composition HPMC K4M and K100M polymers, PEG 6000 as granulating agent Pharmacia research article
Drug Release Control Adjusting HPMC concentration to modulate release rate Pharmacia research article

Q & A

Q. What are the primary molecular mechanisms of pentoxifylline in inflammatory and vascular diseases?

this compound (PTX) inhibits phosphodiesterase-4 (PDE4), increasing intracellular cAMP levels, which suppresses pro-inflammatory cytokines like TNF-α and IL-6 . In vascular contexts, it reduces blood viscosity and improves erythrocyte flexibility, enhancing microcirculatory flow . Methodologically, in vitro studies using cell lines (e.g., HepG2 for hepatocellular carcinoma) and animal models (e.g., rat hepatic injury) are critical to isolate these mechanisms .

Q. How is this compound dosed in preclinical studies for chronic inflammatory conditions?

Preclinical dosing varies by model:

  • Rats with pressure sores : 20 mg/kg/day intraperitoneally for 20 days .
  • Hepatic injury models : 50–100 mg/kg/day orally, paired with biochemical markers (e.g., ALT, TNF-α) to monitor efficacy .
  • Peripheral arterial disease (PAD) : 45 mg/kg/day in rodent claudication models, with treadmill tests to assess walking distance .

Q. What is the evidence for this compound’s efficacy in intermittent claudication?

Meta-analyses of 17 RCTs show inconsistent improvements in pain-free walking distance (PFWD) and total walking distance (TWD), with percentage changes ranging from -33.8% to +155.9% compared to placebo . Heterogeneity in study design (e.g., duration, baseline severity) limits pooled analysis. Standardized treadmill protocols and patient stratification by disease stage (Fontaine II) are recommended for future trials .

Advanced Research Questions

Q. How do contradictions in clinical trial data for alcoholic hepatitis inform future study design?

Early trials suggested PTX reduces hepatorenal syndrome mortality (RR 0.40, 95% CI 0.22–0.71), but the 2015 STOPAH trial (n=1,103) found no significant 28-day survival benefit (OR 1.07, 95% CI 0.77–1.49) . Discrepancies arise from:

  • Patient heterogeneity : Differences in baseline MELD scores and alcohol abstinence rates.
  • Outcome measures : Prioritizing 90-day mortality over short-term endpoints.
  • Adjunct therapies : Interactions with corticosteroids (e.g., prednisolone) require factorial trial designs .

Q. What methodological challenges arise in assessing this compound’s role in neonatal sepsis?

A Cochrane review (6 trials, n=416) found PTX reduced mortality (RR 0.57, 95% CI 0.35–0.93) but highlighted low-quality evidence due to:

  • Small sample sizes : Underpowered subgroup analyses (e.g., gram-negative sepsis).
  • Varied definitions of sepsis : Inconsistent use of culture-positive vs. clinical criteria .
  • Safety monitoring : Limited reporting of adverse events despite theoretical risks (e.g., hypotension). Future trials should standardize sepsis criteria and incorporate biomarkers (e.g., CRP, procalcitonin) .

Q. How can experimental models improve preclinical validation of this compound’s anti-fibrotic effects?

In rat pressure sore studies, PTX increased maximum tissue stress (p=0.058) and elastic stiffness, suggesting enhanced wound repair. However, biomechanical testing (e.g., tensile strength assays) must be paired with histopathology to quantify collagen deposition and fibroblast activity .

Q. What systematic review strategies are effective for repurposing this compound in emerging diseases (e.g., COVID-19)?

A 2020 review identified 11 studies on PTX and COVID-19 but excluded non-experimental data. Key steps include:

  • PRISMA adherence : Rigorous screening of PubMed/Google Scholar with terms like "this compound AND SARS-CoV-2."
  • Mechanistic prioritization : Focusing on TNF-α suppression and endothelial protection in cytokine storm models .

Methodological Considerations Table

Research ContextKey MetricsCommon PitfallsMitigation Strategies
Alcoholic Hepatitis 28-/90-day mortality, Lille scoreHeterogeneous patient populationsStratify by MELD score, factorial designs
Neonatal Sepsis All-cause mortality, CRP levelsInconsistent sepsis definitionsUse culture-positive criteria, biomarkers
Intermittent Claudication PFWD, TWD (treadmill testing)Variable baseline walking capacityStandardize Fontaine staging, exercise protocols
Preclinical Wound Healing Tensile strength, histopathologyOverreliance on single outcome measuresMulti-modal assessment (biomechanical + molecular)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.